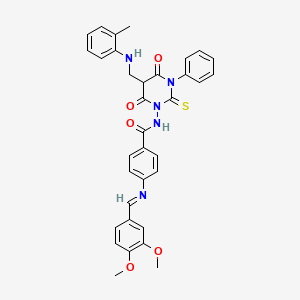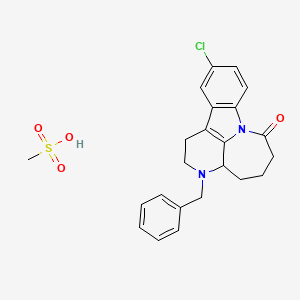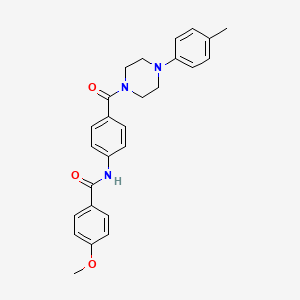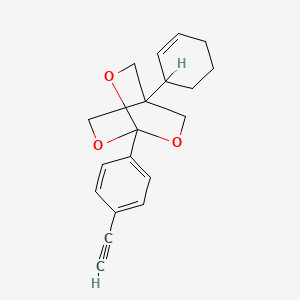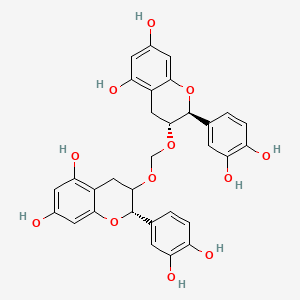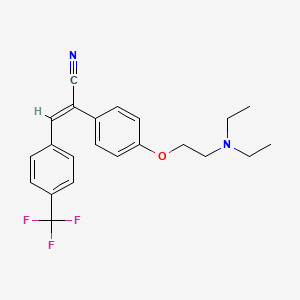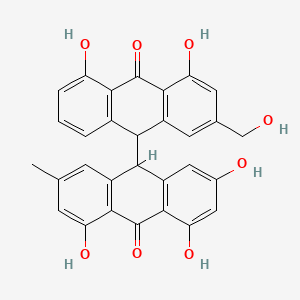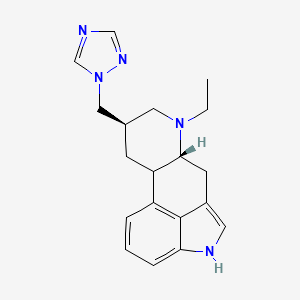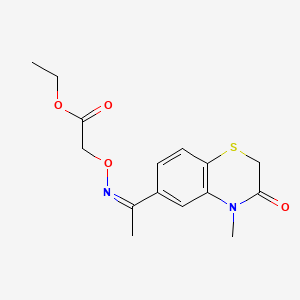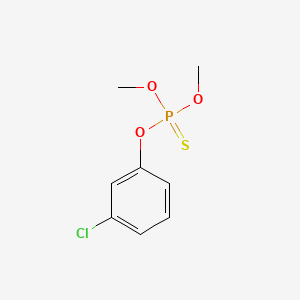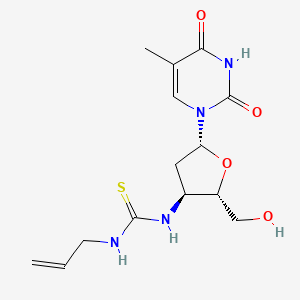
FQ8Thk79UH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methylamphetamine, also known by its identifier FQ8Thk79UH, is a compound belonging to the phenethylamine and amphetamine classes. It is known for its entactogenic and psychedelic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methylamphetamine typically involves the reaction of 3-methoxy-4-methylphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
the general approach would involve large-scale reductive amination processes with stringent controls to ensure purity and safety .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of methoxy and methyl substitutions on the phenethylamine structure.
Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin.
Medicine: It has been investigated as a potential therapeutic agent for conditions such as depression and post-traumatic stress disorder (PTSD).
Mechanism of Action
3-Methoxy-4-methylamphetamine acts primarily as a selective serotonin releasing agent (SSRA) and a 5-HT2A receptor agonist. It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This action results in enhanced mood, empathy, and sensory perception. The compound’s effects are mediated through its interaction with serotonin transporters and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyamphetamine: Similar in structure but lacks the methyl group on the aromatic ring.
4-Methylamphetamine: Similar but lacks the methoxy group.
3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of methoxy and methyl groups.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its entactogenic and empathogenic effects, similar to 3-Methoxy-4-methylamphetamine .
Uniqueness
3-Methoxy-4-methylamphetamine is unique due to its specific combination of methoxy and methyl groups, which confer distinct pharmacological properties. Unlike its analogs, it has been shown to potently inhibit serotonin reuptake without producing serotonergic neurotoxicity in rodents .
Properties
CAS No. |
133097-29-7 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-1-(3-methoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
XDXMRSBXBOXSQW-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C)N)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


